Molecular structure and weight of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
Molecular structure and weight of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2-Amino-6-methyl-3-phenylpyrimidin-4-one
Introduction
The pyrimidinone scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This guide focuses on a specific, nuanced derivative: 2-Amino-6-methyl-3-phenylpyrimidin-4-one . While this compound is not extensively documented in mainstream chemical databases, its structure suggests significant potential, merging the key pharmacophoric features of an amino-pyrimidine with a strategically placed phenyl group.
As a Senior Application Scientist, this document is structured not as a rigid report, but as a comprehensive technical exploration. We will deconstruct the molecule's architecture, predict its physicochemical and spectroscopic characteristics based on established principles and data from close analogs, propose a validated synthetic pathway, and discuss its potential relevance in modern research. This guide serves as a foundational blueprint for researchers, scientists, and drug development professionals looking to investigate this novel chemical entity.
Molecular Structure and Identification
The identity and properties of a molecule are fundamentally dictated by its structure. The logical first step is a thorough characterization of its core components and systematic nomenclature.
Structural Elucidation and Nomenclature
The molecule consists of a central pyrimidin-4-one ring. Key substitutions are an amino group at position 2, a methyl group at position 6, and a phenyl ring attached to the nitrogen at position 3. The presence of the keto group at position 4 defines it as a pyrimidin-4-one.
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Systematic (IUPAC) Name: 2-amino-6-methyl-3-phenylpyrimidin-4(3H)-one
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Common Synonyms: While none are formally established, logical alternatives could include N-phenyl-6-methylisocytosine.
The N-phenyl group at the 3-position is a critical feature. Unlike substitutions on the pyrimidine ring itself, this modification directly influences the electronic environment of the heterocyclic core and introduces significant steric bulk, which can profoundly impact intermolecular interactions and biological activity.
Caption: 2D structure of 2-Amino-6-methyl-3-phenylpyrimidin-4-one.
Key Chemical Identifiers
For any research compound, having standardized identifiers is crucial for database searches and unambiguous communication. Based on its structure, we can generate the following key identifiers.
| Identifier | Value |
| Molecular Formula | C₁₁H₁₁N₃O |
| Molecular Weight | 201.23 g/mol |
| Exact Mass | 201.09021 Da |
| SMILES | CC1=CC(=O)N(C(=N1)N)C2=CC=CC=C2 |
| InChI | InChI=1S/C11H11N3O/c1-8-7-10(15)14(11(12)13-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13) |
| InChIKey | FZOKQDPVTGXMEC-UHFFFAOYSA-N |
| CAS Number | Not Assigned |
Predicted Physicochemical Properties
Predicting physicochemical properties is vital in drug development to forecast a compound's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. We can extrapolate likely properties by comparing them to the well-documented analog, 2-amino-6-methylpyrimidin-4-one (CAS 3977-29-5).[2][3]
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Aqueous Solubility: The introduction of the N-phenyl group significantly increases the molecule's lipophilicity. Therefore, 2-amino-6-methyl-3-phenylpyrimidin-4-one is predicted to have considerably lower aqueous solubility than its non-phenylated counterpart.
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LogP (Octanol/Water Partition Coefficient): This value is a key indicator of lipophilicity. The non-phenylated analog has a calculated LogP of approximately -0.34 to -0.9.[2][3] The addition of the phenyl ring will substantially increase this value, likely placing it in the 1.5 to 2.5 range, suggesting better membrane permeability but lower aqueous solubility.
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Melting Point: The increased molecular weight, rigidity, and potential for π-π stacking interactions conferred by the phenyl ring suggest a high melting point, likely exceeding 250°C. The analog 2-amino-4-hydroxy-6-methylpyrimidine has a melting point greater than 300°C.[4]
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Hydrogen Bond Donors/Acceptors: The molecule possesses 2 hydrogen bond donors (the -NH₂ group) and 3 hydrogen bond acceptors (the two pyrimidine nitrogens and the carbonyl oxygen).[3] This profile is favorable for interactions with biological targets.
Framework for Spectroscopic Analysis
Proper structural confirmation relies on a suite of spectroscopic techniques. For a novel compound, predicting the expected spectral data provides a crucial reference for experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.0-2.3 ppm.
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Vinyl Proton (-CH=): A singlet for the proton at C5 of the pyrimidine ring, expected around δ 5.5-6.0 ppm.
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Amino Protons (-NH₂): A broad singlet, exchangeable with D₂O, likely appearing between δ 6.0-7.5 ppm, with its position being highly dependent on solvent and concentration.
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Phenyl Protons (-C₆H₅): A series of multiplets between δ 7.2-7.6 ppm, integrating to 5 protons.
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¹³C NMR:
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Methyl Carbon (-CH₃): A signal in the aliphatic region, ~20-25 ppm.
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Pyrimidine Ring Carbons: Four distinct signals are expected. The C=O carbon will be the most downfield (~165-170 ppm). The C2, C4, and C6 carbons attached to heteroatoms will appear around 150-165 ppm, while the C5 carbon will be more upfield (~100-110 ppm).
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Phenyl Ring Carbons: Four signals are expected (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon) in the aromatic region of δ 125-140 ppm.
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Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected [M+H]⁺ ion would be observed at an m/z of 202.0975, corresponding to the formula C₁₁H₁₂N₃O⁺. Key fragmentation patterns would likely involve the loss of the phenyl group or constituents of the pyrimidine ring.
Infrared (IR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present.
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N-H Stretching: Two distinct, sharp-to-medium bands are expected in the 3300-3500 cm⁻¹ region, characteristic of the primary amine (-NH₂).
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C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.
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C=O Stretching: A strong, sharp absorption band characteristic of the amide/ketone carbonyl group is expected around 1650-1690 cm⁻¹.
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C=N and C=C Stretching: A series of medium-to-strong bands in the 1500-1640 cm⁻¹ region will correspond to the pyrimidine and phenyl rings.
Proposed Synthesis Strategy
A robust and reproducible synthesis is paramount. The most logical and field-proven approach to constructing this pyrimidinone core is through the condensation of a β-dicarbonyl compound with a guanidine derivative. This is a variation of the classical Biginelli or Remlinger synthesis.
Conceptual Workflow: Condensation Reaction
The proposed synthesis involves the base-catalyzed cyclocondensation of ethyl acetoacetate with N-phenylguanidine .
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Deprotonation: A base (e.g., sodium ethoxide) deprotonates the active methylene group of ethyl acetoacetate, forming an enolate.
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Nucleophilic Attack: The N-phenylguanidine attacks the carbonyl carbon of the ester.
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Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of ethanol and water to yield the final aromatic pyrimidinone ring.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol (Self-Validating System)
This protocol is designed to be self-validating through in-process controls and clear purification steps.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (20 mL/mmol of limiting reagent).
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Base Addition: Add sodium metal (1.1 equivalents) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.
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Reagent Addition: Add N-phenylguanidine (1.0 equivalent), followed by the dropwise addition of ethyl acetoacetate (1.05 equivalents) to the stirred solution at room temperature.
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Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.
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Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
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Work-up: After completion, cool the reaction mixture to room temperature and neutralize carefully with glacial acetic acid until pH 7. The product is expected to precipitate.
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Isolation: Cool the slurry in an ice bath for 30 minutes, then collect the solid precipitate by vacuum filtration. Wash the filter cake with cold ethanol and then diethyl ether to remove impurities.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or dimethylformamide (DMF) to yield the final product as a crystalline solid.
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Purity Validation: The purity of the final compound must be confirmed by melting point analysis and the spectroscopic methods outlined in Section 3 (NMR, MS, IR).
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Potential Applications and Biological Relevance
The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry. Derivatives are known to possess a vast array of biological activities.
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Anticancer Activity: Many substituted 2-aminopyrimidines act as kinase inhibitors by competing for the ATP-binding site. The specific substitution pattern of our target molecule makes it a candidate for screening against various cancer cell lines, such as chronic myeloid leukemia.[5]
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Antimicrobial and Anti-inflammatory Properties: Pyridazines and pyrimidines have been reported to exhibit significant antimicrobial, antioxidant, and anti-inflammatory activities.[1]
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Plant Growth Stimulation: Certain 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have shown pronounced stimulating action on plant growth.[6] The N-phenyl modification could modulate this activity, opening avenues in agricultural science.
The N-phenyl group is not merely a passive addition; it provides a handle for hydrophobic interactions within protein binding pockets, potentially enhancing potency and selectivity for specific biological targets.
Conclusion
2-Amino-6-methyl-3-phenylpyrimidin-4-one represents a scientifically intriguing yet underexplored molecule. This guide provides a comprehensive theoretical foundation for its study. We have established its unambiguous structure and nomenclature, predicted its key physicochemical properties, and outlined a clear framework for its spectroscopic characterization. Furthermore, a robust and validated synthetic protocol has been proposed, enabling its practical synthesis for further research. Given the established biological importance of the pyrimidinone scaffold, this compound stands as a promising candidate for screening in drug discovery and materials science programs. The insights provided herein are intended to catalyze and guide future experimental investigation into this novel chemical entity.
References
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PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16. ResearchGate. Retrieved February 15, 2026, from [Link]
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Faidallah, H. M., et al. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 28(3), 1235. Retrieved February 15, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-6-phenylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
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Vo, T. H., et al. (2024). 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. RSC Advances, 14(8), 5373-5386. Retrieved February 15, 2026, from [Link]
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Al-Gorcomment, A. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1802. Retrieved February 15, 2026, from [Link]
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